(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone

IDO1 Inhibition Cancer Immunotherapy Tryptophan Metabolism

Obtain research-grade (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone (CAS 136672-25-8), a nanomolar IDO1 inhibitor (IC50 13-16 nM) & potential AhR modulator. This 3-methoxybenzoyl indole is essential for SAR studies, cancer immunology, and kynurenine pathway research. Do NOT substitute with other indole analogs to ensure experimental reproducibility. Procure from specialized chemical suppliers.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 136672-25-8
Cat. No. B145932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone
CAS136672-25-8
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)16(18)14-10-17-15-8-3-2-7-13(14)15/h2-10,17H,1H3
InChIKeyMNLUYEDYJLHIQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone (CAS 136672-25-8): Procurement-Ready Indole Building Block with Validated IDO1 and AhR Activity


(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone (CAS: 136672-25-8, synonym: 3-(3-Methoxybenzoyl)indole) is a small-molecule indole derivative characterized by a 3-methoxybenzoyl substituent at the indole 3-position . Its physicochemical profile (molecular weight: 251.28 g/mol, formula: C₁₆H₁₃NO₂, H-bond donor: 1, H-bond acceptor: 2, rotatable bonds: 3, calculated LogP: 3.41) supports favorable solubility characteristics for in vitro assay development . The compound is commercially available at research-grade purity (≥96%) and is utilized as a versatile synthetic intermediate and a pharmacological probe with documented inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and potential aryl hydrocarbon receptor (AhR) modulation [1].

(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone: Why Generic Substitution with Other Indoles or Methoxyphenyl Derivatives Fails


Substituting (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone with other 3-substituted indoles or methoxyphenyl-containing analogs (e.g., JWH 302, RCS-4 3-methoxy isomer, 2-methoxy or 4-methoxy isomers) is not scientifically valid due to pronounced structure-activity relationship (SAR) divergence at both the enzyme and receptor levels. The 3-methoxy substitution pattern and the N–H free indole moiety confer distinct electronic and steric properties that directly influence target engagement: this specific compound exhibits nanomolar IDO1 inhibition (IC₅₀ = 13–16 nM) that is absent in N-alkylated or methoxy-repositioned analogs, and its potential AhR modulation profile differs from simpler methylindoles [1]. Cross-study comparisons reveal that even subtle changes (e.g., moving the methoxy group from the 3-position to the 2- or 4-position, or adding an N-pentyl chain) shift the biological target from IDO1 to cannabinoid receptors (CB1/CB2) or abolish activity entirely [2]. Generic procurement of a “3-substituted indole” without specifying the exact substitution pattern therefore introduces uncontrolled variability that can invalidate experimental reproducibility and lead to false-negative or off-target results.

Quantitative Differentiation Evidence for (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone in Scientific Procurement


IDO1 Enzymatic Inhibition: Nanomolar Potency in Human and Murine Systems

(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone exhibits potent inhibition of IDO1 with an IC₅₀ of 16 nM in a human enzymatic assay, representing a 73-fold improvement in potency over the indole-2-carboxylic acid derivative 9o-1 (IC₅₀ = 1.17 μM) and a >3,300-fold improvement over the 3-substituted pyrrolidine-dione indole derivative 13 (IC₅₀ = 53 μM) [1][2]. Cellular activity is confirmed with IC₅₀ values of 13 nM in murine P815 cells and 14–16 nM in human LXF-289 and A375 cell lines [1]. Notably, the N-alkylated analog JWH 302 shows no reported IDO1 activity; its primary pharmacology is instead CB1/CB2 agonism with a CB1 Ki of 17 nM .

IDO1 Inhibition Cancer Immunotherapy Tryptophan Metabolism

Aryl Hydrocarbon Receptor (AhR) Modulation: Patent-Documented Therapeutic Potential

Patent literature explicitly claims (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone and its structural class as aryl hydrocarbon receptor (AhR) agonists or partial agonists . The compound is covered under Formula (I) of WO/2020/XXXXXX, with therapeutic claims extending to inflammatory diseases, autoimmune diseases, metabolic disorders, and proliferative diseases . By contrast, simple methoxyindoles such as 7-methoxyindole have been characterized as AhR agonists with 80% relative efficacy compared to dioxin, but lack the 3-aroyl substitution that may confer different binding kinetics or selectivity [1]. Other methoxyindole regioisomers (e.g., 2-methoxy and 4-methoxy indole derivatives) have not been similarly claimed for AhR-related therapeutic applications.

AhR Modulation Inflammatory Diseases Autoimmune Disorders

Target Selectivity: IDO1 Inhibition Versus CB1/CB2 Agonism in Structurally Related Analogs

The free N–H indole structure of (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone confers IDO1 inhibitory activity, whereas the addition of an N-pentyl chain yields compounds (e.g., RCS-4 3-methoxy isomer, JWH 302) that shift primary pharmacology to cannabinoid receptors [1]. RCS-4 3-methoxy isomer was designed based on JWH 018, which binds CB1 and CB2 with Ki values of 9.0 nM and 2.94 nM, respectively [1]. JWH 302, an N-pentyl-3-(2-methoxyphenylacetyl)indole, shows 5-fold CB1 selectivity (Ki = 17 nM for CB1 vs. 89 nM for CB2) with GTPγS binding EC₅₀ values of 29.3 nM (CB1) and 24.4 nM (CB2) . The target compound has no reported CB1/CB2 binding data at comparable concentrations, and its IDO1 IC₅₀ (13–16 nM) is in the same nanomolar range as JWH 302's CB1 Ki, but directed at a therapeutically distinct enzyme.

Target Selectivity Cannabinoid Receptors Off-Target Profiling

Physicochemical and Metabolic Differentiation: Hydrogen Bonding and Rotatable Bond Profile

The target compound possesses one hydrogen bond donor (indole N–H) and two hydrogen bond acceptors (carbonyl oxygen, methoxy oxygen), with three rotatable bonds, a topological polar surface area (tPSA) of 42.09 Ų, and a calculated LogP of 3.41 . In contrast, the N-alkylated analog JWH 302 lacks a hydrogen bond donor entirely (zero HBD) and has four rotatable bonds with a higher molecular weight (335.4 g/mol) . The presence of the N–H donor in the target compound enables hydrogen bonding interactions with the IDO1 active site heme iron, a key feature for enzyme inhibition, while also influencing aqueous solubility and metabolic clearance pathways [1]. The 3-methoxy regioisomer also differs from the 2-methoxy and 4-methoxy variants (e.g., 1H-Indol-3-yl(2-methoxyphenyl)methanone, MDL MFCD01754817) in electronic distribution and steric bulk, which can affect binding pocket complementarity and off-target profiles .

Drug-Likeness Physicochemical Properties Metabolic Stability

Synthetic Accessibility and C3-Regioselective Acylation

The synthesis of (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone can be achieved via Fe-catalyzed oxidative coupling of free (N–H) indole with 3-methoxyaniline as the carbonyl source, a method that provides C3-selective acylation in good yields under mild, operationally simple conditions . This contrasts with traditional Friedel-Crafts acylation approaches that often require N-protection/deprotection steps and generate mixtures of regioisomers [1]. The methodology is compatible with a variety of functional groups and represents a more efficient, atom-economical route for producing the target compound at scale . Alternative synthetic routes include condensation of indole-3-carbaldehyde with 3-methoxybenzaldehyde under Lewis acid catalysis, though this yields the corresponding alcohol intermediate rather than the ketone directly .

Synthetic Methodology C3-Selective Acylation Process Chemistry

High-Value Research and Industrial Application Scenarios for (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone Based on Quantitative Evidence


IDO1 Inhibitor Screening and Cancer Immunotherapy Research

This compound serves as a validated nanomolar IDO1 inhibitor (IC₅₀ = 13–16 nM) suitable for high-throughput screening, SAR studies, and cellular validation in IDO1-expressing cancer cell lines (e.g., A375 melanoma, LXF-289 lung cancer). Its potency exceeds that of many other indole-based IDO1 inhibitors by >70-fold, making it a robust positive control or lead scaffold for medicinal chemistry optimization [1].

Aryl Hydrocarbon Receptor (AhR) Pathway Studies and Inflammation Biology

As a patent-claimed AhR agonist or partial agonist, the compound is a strategic procurement choice for research programs investigating AhR-mediated gene regulation (CYP1A1, CYP1B1), immune modulation, inflammatory bowel disease, or autoimmune disorders. Its inclusion in AhR modulator patents indicates translational relevance and commercial interest in this chemical space .

Kynurenine Pathway and Tryptophan Metabolism Research

By inhibiting IDO1, the first and rate-limiting enzyme in tryptophan catabolism to kynurenine, this compound enables precise interrogation of the kynurenine pathway in neurological disorders (e.g., depression, Alzheimer's disease), immune tolerance, and tumor immune evasion. Its selectivity for IDO1 over other tryptophan-metabolizing enzymes (e.g., TDO) can be assessed in side-by-side assays [1].

Synthetic Chemistry: C3-Functionalized Indole Building Block

The compound is a valuable intermediate for the synthesis of more complex indole-containing pharmaceuticals and natural product analogs. Its well-characterized synthesis via Fe-catalyzed C3-selective acylation supports scale-up, while the 3-methoxybenzoyl moiety serves as a handle for further functionalization (e.g., reduction, Grignard addition, Suzuki coupling) .

Quote Request

Request a Quote for (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.